5-Iodoindoline hydrochloride 5-Iodoindoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187928-16-0
VCID: VC11701040
InChI: InChI=1S/C8H8IN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
SMILES: C1CNC2=C1C=C(C=C2)I.Cl
Molecular Formula: C8H9ClIN
Molecular Weight: 281.52 g/mol

5-Iodoindoline hydrochloride

CAS No.: 1187928-16-0

Cat. No.: VC11701040

Molecular Formula: C8H9ClIN

Molecular Weight: 281.52 g/mol

* For research use only. Not for human or veterinary use.

5-Iodoindoline hydrochloride - 1187928-16-0

Specification

CAS No. 1187928-16-0
Molecular Formula C8H9ClIN
Molecular Weight 281.52 g/mol
IUPAC Name 5-iodo-2,3-dihydro-1H-indole;hydrochloride
Standard InChI InChI=1S/C8H8IN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Standard InChI Key YPAWBLVTZISSIU-UHFFFAOYSA-N
SMILES C1CNC2=C1C=C(C=C2)I.Cl
Canonical SMILES C1CNC2=C1C=C(C=C2)I.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

5-Iodoindoline hydrochloride (C₈H₉INCl) consists of an indoline scaffold—a bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring—substituted with an iodine atom at the 5-position of the aromatic ring (Figure 1). The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and biological applications. The molecular weight of the compound is calculated as 267.35 g/mol, derived from the sum of atomic masses (C: 12.01, H: 1.01, I: 126.90, N: 14.01, Cl: 35.45) .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₉INCl
Molecular Weight267.35 g/mol
Iodine Position5-position of indoline
Salt FormHydrochloride
SolubilityLikely soluble in polar solvents
StabilityStable under inert conditions

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-iodoindoline hydrochloride typically involves iodination of indoline precursors or modification of halogenated indole derivatives. Two primary methodologies emerge from the literature:

Sandmeyer Reaction Adapted for Indoline

A plausible route involves the Sandmeyer reaction, widely used for introducing iodine into aromatic systems . Starting from 5-nitroindoline, reduction yields 5-aminoindoline, which is diazotized and treated with potassium iodide to substitute the amino group with iodine. Subsequent treatment with hydrochloric acid forms the hydrochloride salt.

Key Steps:

  • Reduction of 5-Nitroindoline: Catalytic hydrogenation or chemical reduction converts 5-nitroindoline to 5-aminoindoline.

  • Diazotization: Reaction of 5-aminoindoline with sodium nitrite and HCl forms a diazonium salt intermediate.

  • Iodination: The diazonium salt reacts with potassium iodide, displacing nitrogen gas and introducing iodine at the 5-position.

  • Salt Formation: Neutralization with HCl yields 5-iodoindoline hydrochloride .

Direct Iodination of Indoline

Alternative methods employ electrophilic iodination using reagents such as N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). This approach directly substitutes hydrogen at the 5-position with iodine, followed by hydrochloride salt formation .

Physicochemical Properties

Thermal and Solubility Characteristics

While specific data for 5-iodoindoline hydrochloride are scarce, analogs like 1-BOC-5-iodoindoline offer relevant insights. The tert-butyloxycarbonyl (BOC)-protected derivative has a density of 1.577 g/cm³ and a boiling point of 381.5°C . The hydrochloride form is expected to exhibit higher polarity and solubility in aqueous media compared to neutral indoline derivatives.

Spectroscopic Data

  • NMR: Predicted signals include aromatic protons downfield-shifted due to iodine’s electron-withdrawing effect. The indoline NH proton typically appears near δ 3.5–4.0 ppm.

  • IR: Stretching vibrations for C-I bonds appear at ~500 cm⁻¹, while N-H stretches (secondary amine) are observed near 3300 cm⁻¹.

Chemical Reactivity and Applications

Reactivity in Organic Synthesis

The iodine atom at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) for constructing complex molecules. For instance, palladium-catalyzed couplings can introduce aryl or alkyl groups, enhancing utility in medicinal chemistry .

Biological Activity

Halogenated indoles and indolines exhibit antimicrobial and antibiofilm properties. 4-Chloroindole and 7-iodoindole demonstrate significant activity against Vibrio species, suggesting potential for 5-iodoindoline hydrochloride in combating bacterial pathogens .

Table 2: Comparative Bioactivity of Halogenated Indoles

CompoundMIC (μg/mL)Target Organism
4-Chloroindole50Vibrio parahaemolyticus
7-Iodoindole200Vibrio harveyi
5-Iodoindoline HClData pendingHypothetical

Future Directions and Research Gaps

Unexplored Applications

  • Catalysis: Hypervalent iodine compounds, such as 8-iodoisoquinolinones, show promise in oxidation reactions . 5-Iodoindoline hydrochloride could serve as a precursor for novel catalysts.

  • Materials Science: Iodine’s polarizability may enhance optoelectronic properties in organic semiconductors.

Data Limitations

Current literature lacks direct studies on 5-iodoindoline hydrochloride. Future work should prioritize:

  • Experimental determination of thermodynamic properties (melting point, solubility).

  • Mechanistic studies on antimicrobial efficacy.

  • Scalable synthesis protocols for industrial adoption.

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